

# 3'-deoxy-4-O-methylsappanol CAS number and chemical identifiers

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## Compound of Interest

Compound Name: 3'-deoxy-4-O-methylsappanol

Cat. No.: B3082403

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## In-Depth Technical Guide to 3'-deoxy-4-O-methylsappanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental data related to **3'-deoxy-4-O-methylsappanol**, a compound of interest for its potential neuroprotective effects.

## Chemical Identity and Properties

**3'-deoxy-4-O-methylsappanol** is a naturally occurring homoisoflavonoid. Its chemical identifiers and key properties are summarized in the table below.

Identifier	Value	Reference
CAS Number	112408-68-1	[1][2][3]
Molecular Formula	C17H18O5	[1][2][3]
Molecular Weight	302.32 g/mol	[2][3]
IUPAC Name	(3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol	[2]
InChI	InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17+/m0/s1	[2][3]
InChIKey	NRDMATSOBGRQDO-DLBZAZTESA-N	[2][3]
SMILES	<chem>CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O</chem>	[2]
Synonyms	3'-deoxy- 4-O-methylsappanol, (3R,4S)-3-(4-Hydroxybenzyl)-4-methoxy-3,7-chromanediol	[3]

## Biological Activity and Therapeutic Potential

Research has highlighted the neuroprotective properties of **3'-deoxy-4-O-methylsappanol**, particularly its ability to mitigate glutamate-induced neurotoxicity. This activity suggests its potential as a therapeutic agent for neurodegenerative disorders where excitotoxicity is a contributing factor.

## Neuroprotective Effects

Studies have demonstrated that **3'-deoxy-4-O-methylsappanol**, isolated from *Caesalpinia sappan*, exhibits significant protective effects against glutamate-induced toxicity in primary cultured rat cortical cells. This suggests a potential role in protecting neurons from the damage caused by excessive glutamate, a mechanism implicated in various neurological conditions.

## Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the neuroprotective effects of **3'-deoxy-4-O-methylsappanol**.

### Isolation of 3'-deoxy-4-O-methylsappanol

A general procedure for the isolation of **3'-deoxy-4-O-methylsappanol** from its natural source, *Caesalpinia sappan*, involves the following steps:

- **Extraction:** The dried heartwood of *Caesalpinia sappan* is powdered and extracted with methanol.
- **Fractionation:** The crude methanol extract is then partitioned with different solvents of increasing polarity, such as n-hexane, ethyl acetate, and water.
- **Chromatography:** The ethyl acetate fraction, which typically contains the compound of interest, is subjected to column chromatography on silica gel.
- **Purification:** Further purification is achieved through repeated column chromatography and recrystallization to yield pure **3'-deoxy-4-O-methylsappanol**.

### Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons

This protocol outlines the in vitro assay used to assess the neuroprotective activity of **3'-deoxy-4-O-methylsappanol**.

**Objective:** To determine the ability of **3'-deoxy-4-O-methylsappanol** to protect primary cortical neurons from glutamate-induced cell death.

**Materials:**

- Primary cortical neurons from rat embryos (E17-18)
- Neurobasal medium supplemented with B27 and L-glutamine
- Poly-D-lysine coated culture plates
- **3'-deoxy-4-O-methylsappanol**
- L-glutamic acid
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Dimethyl sulfoxide (DMSO)

#### Procedure:

- Cell Culture: Primary cortical neurons are seeded on poly-D-lysine coated plates and maintained in Neurobasal medium.
- Treatment: After a period of stabilization in culture (typically 7-10 days), the neurons are pre-treated with varying concentrations of **3'-deoxy-4-O-methylsappanol** for a specified duration (e.g., 1 hour).
- Induction of Neurotoxicity: Following pre-treatment, glutamate is added to the culture medium to a final concentration known to induce excitotoxicity (e.g., 100  $\mu$ M) and incubated for a set period (e.g., 24 hours). A control group without glutamate exposure and a vehicle control group (treated with the solvent used for the compound) are included.
- Assessment of Cell Viability (MTT Assay):
  - The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
  - The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
  - The medium is then removed, and DMSO is added to dissolve the formazan crystals.
  - The absorbance is measured at 570 nm using a microplate reader.

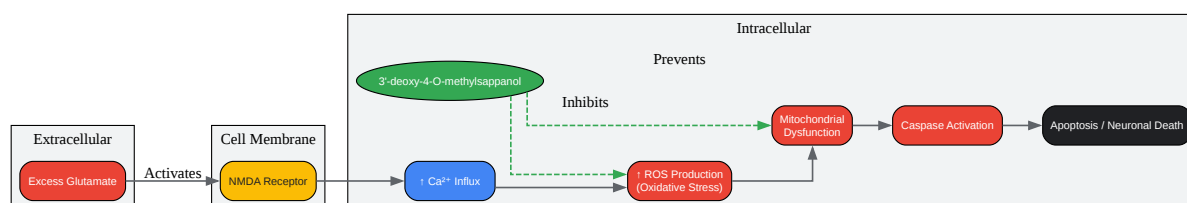
- **Data Analysis:** Cell viability is expressed as a percentage of the control group. The protective effect of **3'-deoxy-4-O-methylsappanol** is determined by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

## Signaling Pathways and Experimental Workflows

While the precise signaling pathway for the neuroprotective action of **3'-deoxy-4-O-methylsappanol** is yet to be fully elucidated, a plausible mechanism involves the modulation of pathways related to oxidative stress and apoptosis, which are downstream of glutamate receptor overactivation.

### Proposed Neuroprotective Mechanism

The following diagram illustrates a hypothetical signaling pathway for glutamate-induced neurotoxicity and the potential points of intervention for a neuroprotective agent like **3'-deoxy-4-O-methylsappanol**.

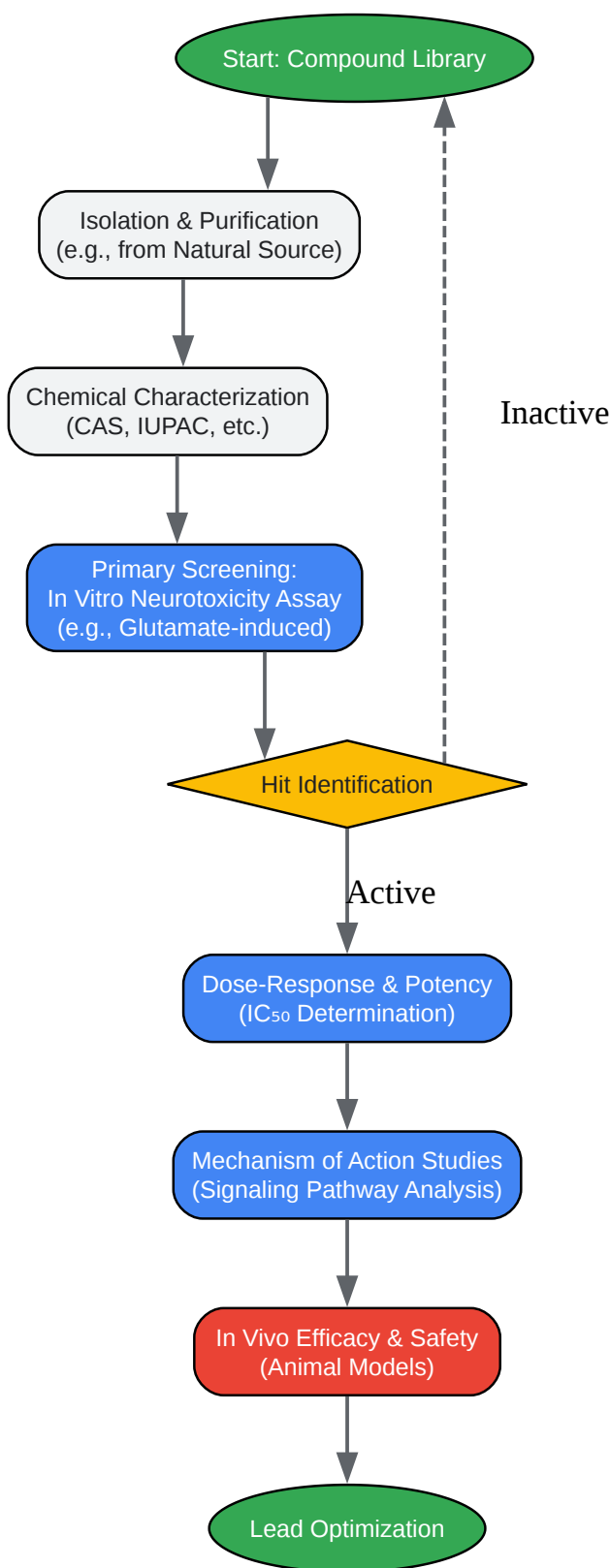


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Caption: Proposed pathway of glutamate-induced neurotoxicity and potential intervention points.

## Experimental Workflow for Neuroprotective Agent Screening

The following diagram outlines the general workflow for identifying and characterizing neuroprotective compounds.



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Caption: General workflow for the discovery and development of neuroprotective agents.

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## References

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